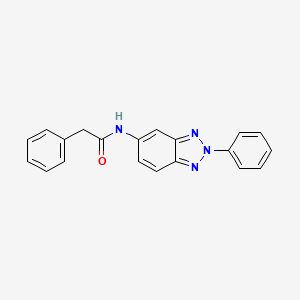
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone, also known as DMPP, is a chemical compound that belongs to the class of pyrimidinones. DMPP has been widely studied due to its potential applications in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of the NF-kB pathway. NF-kB is a transcription factor that regulates the expression of genes involved in the immune response and inflammation. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit the activation of NF-kB, which leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have antioxidant and anti-cancer properties. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has also been shown to have a positive effect on glucose metabolism, which makes it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone for lab experiments is its stability. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is a stable compound that can be easily synthesized and stored. However, one of the limitations of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone. One area of research could focus on the development of new synthesis methods for 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone that are more efficient and cost-effective. Another area of research could focus on the development of new applications for 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone, such as its use as a potential treatment for diabetes or cancer. Additionally, more research could be done to better understand the mechanism of action of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone and how it interacts with different pathways in the body.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is a multi-step process that involves the reaction of various chemicals. One of the most common methods of synthesizing 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone.
Applications De Recherche Scientifique
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been extensively studied for its potential applications in the field of medicine and pharmacology. One of the most promising applications of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is its use as an anti-inflammatory agent. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation response in the body.
Propriétés
IUPAC Name |
2,6-dimethyl-1-(4-methylphenyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-9-11-17(12-10-13)21-14(2)18(19(22)20-15(21)3)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCOIYVCSKLLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-(4-methylphenyl)-5-phenylpyrimidin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)


![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)
![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)

